Ocarocoxib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

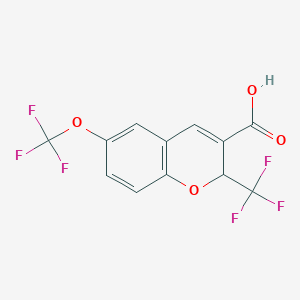

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOISVJKLBMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215122-22-8 | |

| Record name | OCAROCOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ocarocoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocarocoxib is identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1] While specific, in-depth public data on this compound's unique binding kinetics and full clinical profile remains limited, its classification as a benzopyran derivative places it within a well-studied class of anti-inflammatory agents.[2] This technical guide will, therefore, detail the established mechanism of action for selective COX-2 inhibitors as a proxy for understanding this compound's function. The guide will cover the molecular interactions, relevant signaling pathways, quantitative measures of inhibition, and the experimental protocols used to characterize such compounds.

Introduction to Cyclooxygenase Isoforms and the Role of COX-2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of pain, inflammation, and fever.[3][4][5] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for the production of prostaglandins that mediate essential physiological functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.[6][7][8]

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[7][8] Its primary role is the synthesis of prostanoids that contribute to the clinical signs and symptoms of inflammation and pain.[6][7]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to inhibit COX enzymes.[9] While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors, or "coxibs," were developed to specifically target the inflammatory COX-2 isoform, thereby aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][7]

This compound: A Potent COX-2 Inhibitor

This compound is a potent inhibitor of COX-2 with a reported half-maximal inhibitory concentration (IC50) of 1.4 μM.[1] It belongs to the benzopyran class of chemical compounds, a novel series of potent and selective COX-2 inhibitors.[2] While detailed studies on this compound's specific binding mechanism are not widely published, its action is presumed to follow the general mechanism of other selective COX-2 inhibitors.

Mechanism of Action: Selective Inhibition of COX-2

The primary mechanism of action for this compound and other selective COX-2 inhibitors is the blockade of the COX-2 active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

The selectivity of these inhibitors for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 20% larger and more accessible than that of COX-1, featuring a side pocket that can accommodate the bulkier side groups characteristic of coxibs.[10] This structural difference allows for a higher binding affinity of selective inhibitors to COX-2. Molecular docking simulations for benzopyran derivatives, the class to which this compound belongs, have highlighted the importance of interactions with specific amino acid residues, such as Tyr-361 and Ser-516, within the COX-2 active site.[2]

By inhibiting COX-2, this compound effectively reduces the production of prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.[11] This targeted action is intended to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal adverse events associated with the inhibition of COX-1's protective functions.[6][7]

Downstream Signaling Pathway

The inhibition of COX-2 by this compound interrupts the inflammatory cascade at a critical juncture. The following diagram illustrates the arachidonic acid signaling pathway and the point of intervention for COX-2 inhibitors.

Quantitative Analysis of COX-2 Inhibition

The potency and selectivity of COX inhibitors are quantified by their IC50 values for each isoform. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2. A higher SI indicates greater selectivity for COX-2.

The following table presents a summary of IC50 values and selectivity indices for several well-characterized selective COX-2 inhibitors, which serve as a reference for the expected profile of this compound.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| This compound | Not Reported | 1.4 | Not Reported | [1] |

| Celecoxib | 82 | 6.8 | 12 | [12] |

| Etoricoxib | >100 | 0.94 | >106 | [13] |

| Rofecoxib | >100 | 25 | >4.0 | [12] |

| Meloxicam | 37 | 6.1 | 6.1 | [12] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [12] |

Experimental Protocols for Characterization

The characterization of COX-2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency and selectivity.

In Vitro Cyclooxygenase Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes to determine the inhibitory potential of a test compound.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme from arachidonic acid.[3]

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes[3][14]

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[14]

-

Hematin (cofactor)[14]

-

L-epinephrine (cofactor)[14]

-

Arachidonic acid (substrate)[3]

-

Fluorometric probe[3]

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)[3]

-

96-well white opaque microplate[3]

-

Fluorescence plate reader[3]

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in an Eppendorf tube.[14]

-

Add a defined amount of either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature.[14]

-

Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes).[14]

-

Initiate the enzymatic reaction by adding arachidonic acid to the mixture.[15]

-

Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[3]

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX-1 and COX-2 inhibition in a cellular context.

Principle: Human whole blood is used as a source of both COX-1 (in platelets) and COX-2 (in monocytes, induced by lipopolysaccharide). The inhibition of each isoform is determined by measuring the production of their respective primary products, thromboxane B2 (TxB2) for COX-1 and prostaglandin E2 (PGE2) for COX-2.[16]

Procedure:

-

COX-1 Activity:

-

Draw fresh human venous blood into tubes containing an anticoagulant.

-

Aliquot the blood into tubes containing the test compound at various concentrations or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce TxB2 production via platelet COX-1.

-

Centrifuge to obtain serum and measure TxB2 levels using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity:

-

Treat whole blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

Incubate the LPS-treated blood with the test compound at various concentrations or vehicle control for a specified period (e.g., 18-24 hours).

-

Centrifuge to obtain plasma and measure PGE2 levels using ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TxB2 and PGE2 production for each concentration of the test compound.

-

Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index.

-

The following diagram illustrates a typical workflow for a human whole blood assay to determine COX-2 selectivity.

Conclusion

This compound is a potent selective COX-2 inhibitor belonging to the benzopyran class. Its mechanism of action is centered on the specific inhibition of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins. This selectivity is expected to confer anti-inflammatory and analgesic benefits with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. While specific data on this compound is emerging, the established principles of selective COX-2 inhibition, along with standardized experimental protocols, provide a robust framework for its ongoing evaluation and development. Further research into the precise binding kinetics, pharmacodynamics, and clinical efficacy of this compound will be crucial in fully elucidating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. assaygenie.com [assaygenie.com]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

Ocarocoxib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that emerged from a focused discovery program aimed at identifying novel anti-inflammatory agents with an improved safety profile. As a member of the substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class, this compound's development addressed key pharmacokinetic challenges inherent to its chemical lineage. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction: The Quest for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation. This distinction paved the way for the development of selective COX-2 inhibitors, with the therapeutic goal of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

This compound was developed by Ocaro Pharmaceuticals, Inc. as a potent and selective COX-2 inhibitor. It belongs to a novel class of compounds characterized by a 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid scaffold.[1] Early research into this chemical class revealed promising potency and selectivity for COX-2. However, a significant challenge emerged in the form of an unexpectedly long plasma half-life in humans, which could pose safety concerns for chronic use.[1] This led to the implementation of a microdosing strategy to identify clinical candidates with more favorable pharmacokinetic profiles.[1] this compound represents the culmination of these optimization efforts, reaching Phase 1 clinical trials for the treatment of postoperative pain.[1]

Discovery and Lead Optimization

The discovery of this compound was a result of a systematic lead optimization program centered on the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid scaffold. The initial lead compound, while demonstrating high potency and selectivity for COX-2, exhibited an exceptionally long half-life of 360 hours in humans.[1] This was attributed to high plasma protein binding.[1]

To address this challenge, a microdosing approach was employed. This strategy involves administering a sub-therapeutic dose of a drug candidate to human subjects to evaluate its pharmacokinetic profile early in the development process. This allowed for the rapid screening of multiple analogs and the selection of compounds with shorter, more desirable half-lives. This effort led to the identification of clinical candidates with human half-lives of 57, 13, and 11 hours, one of which is believed to be this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for the benzopyran class of COX-2 inhibitors. It is important to note that specific IC50 and detailed pharmacokinetic data for this compound are not publicly available. The data presented here is for closely related compounds within the same chemical series and is intended to be representative of the class.

Table 1: In Vitro COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Lead Compound | Data not available | Data not available | Data not available |

| Optimized Candidates | Data not available | Data not available | Data not available |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Etoricoxib (Reference) | 50 | 0.47 | 106 |

Note: IC50 values for reference compounds are approximate and can vary depending on the assay conditions.

Table 2: Human Pharmacokinetic Parameters

| Compound | Half-life (t½) (hours) | Cmax | AUC |

| Initial Lead Candidate | 360[1] | Data not available | Data not available |

| Optimized Candidate 1 | 57[1] | Data not available | Data not available |

| Optimized Candidate 2 | 13[1] | Data not available | Data not available |

| Optimized Candidate 3 | 11[1] | Data not available | Data not available |

Proposed Synthesis Pathway of this compound

While the specific, detailed synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be proposed based on the known chemistry of 2-trifluoromethyl-2H-chromene-3-carboxylic acids and related heterocyclic compounds. The following scheme outlines a potential pathway.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylate (Chromene Ester Intermediate)

To a solution of 4-(trifluoromethoxy)salicylaldehyde (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in toluene is added piperidine (0.1 eq) and acetic acid (0.1 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chromene ester intermediate.

Step 2: Synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (this compound)

To a solution of the chromene ester intermediate (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (2.0 eq). The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid.

Mechanism of Action

This compound, like other coxibs, is a selective inhibitor of the COX-2 enzyme. The cyclooxygenase pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: this compound's inhibition of the COX-2 signaling pathway.

The selectivity of this compound for COX-2 is attributed to the structural differences between the active sites of the two COX isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier side groups present in selective inhibitors like this compound. This selective inhibition leads to a reduction in the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins that are important for gastrointestinal and renal homeostasis.

In Vitro COX-1/COX-2 Inhibition Assay Protocol (Representative)

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a whole blood assay or with purified enzymes. A representative protocol using purified enzymes is described below.

Enzyme Inhibition Assay:

Recombinant human COX-1 and COX-2 enzymes are used. The assay is performed in a buffer containing Tris-HCl, EDTA, and hematin. The enzyme is pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a specified time at room temperature. The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit. The IC50 values (the concentration of inhibitor required to inhibit enzyme activity by 50%) are calculated by non-linear regression analysis of the concentration-response curves.

Drug Discovery and Development Workflow

The discovery and development of a selective COX-2 inhibitor like this compound follows a structured workflow, from initial target identification to clinical trials.

Caption: A typical workflow for the discovery of a selective COX-2 inhibitor.

Conclusion

This compound represents a significant advancement in the development of selective COX-2 inhibitors. Its discovery showcases the power of strategic lead optimization, particularly the use of human microdosing to overcome pharmacokinetic challenges. The 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid scaffold holds promise for the development of future anti-inflammatory agents. While detailed clinical data for this compound remains limited in the public domain, the foundational science behind its discovery and proposed synthesis provides a valuable case study for researchers and professionals in the field of drug development. Further disclosure of clinical trial results will be crucial in fully defining the therapeutic potential and safety profile of this promising compound.

References

Ocarocoxib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Ocarocoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the benzopyran class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is chemically known as 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.[3] Its chemical structure is characterized by a benzopyran core with trifluoromethyl and trifluoromethoxy substitutions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | [3] |

| Molecular Formula | C12H6F6O4 | [1][3][4] |

| Molecular Weight | 328.16 g/mol | [3][4] |

| CAS Number | 215122-22-8 | [1][3] |

| SMILES | C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | [3] |

| InChIKey | CSOISVJKLBMNCK-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Boiling Point (Predicted) | 315.6 ± 42.0 °C | [5] |

| Density (Predicted) | 1.606 ± 0.06 g/cm3 | [5] |

| pKa (Predicted) | 3.01 ± 0.40 | [5] |

| Solubility | DMSO: 100 mg/mL (304.73 mM; requires sonication) | [5] |

Mechanism of Action and Signaling Pathways

This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that mediate normal physiological functions such as gastric cytoprotection and platelet aggregation.[6] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated by pro-inflammatory stimuli.[7] COX-2 is primarily responsible for the synthesis of prostanoid mediators of pain, inflammation, and fever.[6][7]

By selectively inhibiting COX-2, this compound reduces the production of prostaglandins involved in the inflammatory cascade, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][6] The IC50 value for this compound's inhibition of COX-2 is 1.4 μM.[2]

Some selective COX-2 inhibitors have been shown to regulate the MAP kinase signaling pathway. For example, Celecoxib has been observed to decrease the phosphorylation of p38 and p44/42 MAP kinases in human osteoarthritic chondrocytes after nitric oxide induction.[8] This suggests a potential mechanism beyond prostaglandin synthesis inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the evaluation of a selective COX-2 inhibitor like this compound would typically involve a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

3.1. In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial to determine the potency and selectivity of the compound for the COX isoforms.

3.2. In Vivo Analgesic Activity Assays

Standard animal models are used to assess the analgesic properties of compounds like this compound.

-

Acetic Acid-Induced Writhing Test: This is a model for visceral pain. Mice are administered the test compound or vehicle, and then injected with acetic acid to induce abdominal writhing. The number of writhes is counted over a specific period. A reduction in the number of writhes indicates an analgesic effect.[9]

-

Hot Plate Test: This method is used to evaluate central analgesic activity. Animals are placed on a heated plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in the reaction time suggests a central analgesic effect.[9]

-

Tail Immersion Test: This is another test for central analgesia. The animal's tail is immersed in hot water, and the time taken to withdraw the tail is recorded. A longer withdrawal time indicates analgesia.[9]

3.3. Molecular Docking and 3D-QSAR Studies

Computational methods are employed to understand the interaction between the inhibitor and the enzyme's active site and to guide the design of more potent inhibitors.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (COX-2) to form a stable complex. Studies on the benzopyran class of COX-2 inhibitors have highlighted the importance of interactions with amino acid residues such as Tyr-361 and Ser-516 in the COX-2 active site.[1]

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D physicochemical properties. For benzopyran derivatives, 3D-QSAR models have indicated that steric and hydrophobic features play a crucial role in their inhibitory activity against COX-2.[1]

Pharmacokinetics and Pharmacodynamics

While specific pharmacokinetic data for this compound is limited in the public domain, studies on other selective COX-2 inhibitors like Etoricoxib provide insights into the expected profile. Etoricoxib is well-absorbed orally and is extensively metabolized, primarily by cytochrome P450 enzymes.[10] For the benzopyran class to which this compound belongs, a microdose strategy was employed to optimize the human half-life of clinical candidates.[1]

Conclusion

This compound is a selective COX-2 inhibitor with a distinct chemical structure that confers its biological activity. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, makes it a valuable tool for research in inflammation and pain. Further studies on its detailed pharmacokinetics, pharmacodynamics, and clinical efficacy are warranted to fully elucidate its therapeutic potential. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel COX-2 inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 215122-22-8 [m.chemicalbook.com]

- 6. mims.com [mims.com]

- 7. mims.com [mims.com]

- 8. Selective COX-2 inhibitor regulates the MAP kinase signaling pathway in human osteoarthritic chondrocytes after induction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

Ocarocoxib: A Technical Guide to a Novel Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocarocoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has been under investigation for the management of postoperative pain. Developed by Ocaro Pharmaceuticals, Inc., this compound belongs to the benzopyran class of molecules and has progressed to Phase 1 clinical trials. Like other selective COX-2 inhibitors, often termed "coxibs," this compound's mechanism of action centers on the specific inhibition of the COX-2 enzyme, which is crucial in the inflammatory cascade and pain signaling. This targeted approach aims to provide analgesic and anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, and, due to the limited public availability of specific data for this Phase 1 drug, utilizes illustrative data from other well-characterized selective COX-2 inhibitors to provide context for its potential pharmacokinetic, efficacy, and safety profiles.

Mechanism of Action: Selective COX-2 Inhibition

The primary therapeutic action of this compound is its selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, where they catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, including gastric cytoprotection, platelet aggregation, and renal blood flow. In contrast, COX-2 expression is typically low in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. The upregulation of COX-2 at sites of inflammation leads to the production of prostaglandins that mediate pain and inflammation.

By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation. This selectivity for COX-2 over COX-1 is a key characteristic of the coxib class of drugs and is intended to minimize the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.

Molecular docking studies have provided insights into the interaction of compounds like this compound with the COX-2 active site. These studies have highlighted the importance of key amino acid residues, such as Tyr-361 and Ser-516, in the binding and inhibitory activity of this class of molecules.

Signaling Pathway: Prostaglandin Biosynthesis and COX-2 Inhibition

The following diagram illustrates the central role of COX-2 in the prostaglandin synthesis pathway and the point of intervention for selective inhibitors like this compound.

Quantitative Data

As this compound is in the early stages of clinical development, comprehensive quantitative data on its clinical efficacy, pharmacokinetics, and safety are not yet publicly available. To provide a relevant framework for researchers, the following tables summarize representative data from other well-studied selective COX-2 inhibitors, Etoricoxib and Celecoxib. It is crucial to note that this data is for illustrative purposes only and does not represent this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibition (Illustrative Data)

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Not Publicly Available | 1.4 | Not Publicly Available |

| Celecoxib | 15 | 0.04 | 375 |

| Etoricoxib | 116 | 1.1 | 106 |

| Ibuprofen (Non-selective) | 1.3 | 3.3 | 0.4 |

| Diclofenac (Non-selective) | 0.1 | 0.016 | 6.25 |

Data for Celecoxib, Etoricoxib, Ibuprofen, and Diclofenac are compiled from various sources for comparative purposes.

Table 2: Pharmacokinetic Parameters in Humans (Illustrative Data for Oral Administration)

| Parameter | Etoricoxib (120 mg) | Celecoxib (200 mg) |

| Tmax (hours) | ~1.0 | 2-4 |

| Cmax (ng/mL) | ~3600 | ~705 |

| AUC (ng·h/mL) | ~37,800 | ~2700 |

| Half-life (t½) (hours) | ~22 | ~11 |

| Protein Binding (%) | ~92 | ~97 |

Data compiled from publicly available pharmacokinetic studies of Etoricoxib and Celecoxib.

A notable challenge in the development of the this compound series was the long half-life of the initial clinical candidate (t½ = 360 h). Subsequent optimization led to the discovery of analogs with more favorable half-lives of 57, 13, and 11 hours.

Table 3: Clinical Efficacy in Postoperative Pain (Illustrative Data)

| Study Endpoint | Etoricoxib (120 mg) | Placebo |

| % Patients with ≥50% Pain Relief over 6 hours | 66% | 12% |

| Number Needed to Treat (NNT) for ≥50% Pain Relief | 1.8 | - |

| Median Time to Rescue Medication (hours) | 20 | 2 |

Data from a meta-analysis of single-dose oral Etoricoxib for acute postoperative pain.

Table 4: Common Adverse Events in Clinical Trials (Illustrative Data)

| Adverse Event | Celecoxib (200-400 mg/day) | Non-selective NSAIDs | Placebo |

| Dyspepsia | More frequent than placebo | Similar to Celecoxib | Less frequent than Celecoxib |

| Diarrhea | More frequent than placebo | Similar to Celecoxib | Less frequent than Celecoxib |

| Edema | More frequent than placebo | Similar to Celecoxib | Less frequent than Celecoxib |

| Symptomatic Ulcers and Bleeds | Less frequent than NSAIDs | More frequent than Celecoxib | N/A |

Data from a systematic review of randomized controlled trials of Celecoxib.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections describe general methodologies commonly used in the development and evaluation of selective COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to PGH2, which is then further converted to a detectable product, often prostaglandin E2 (PGE2).

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Molecular Docking

Objective: To predict the binding mode and interactions of a ligand (e.g., this compound) within the active site of the target protein (COX-2).

Methodology:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein (e.g., human COX-2) is obtained from a protein databank (e.g., PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The 3D structure of the ligand is generated and optimized for its lowest energy conformation.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein.

-

The software explores various possible conformations and orientations of the ligand within the binding site.

-

-

Scoring and Analysis:

-

A scoring function is used to estimate the binding affinity for each docked pose.

-

The predicted binding mode with the most favorable score is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

-

Experimental Workflow for Selective COX-2 Inhibitor Development

The following diagram outlines a typical workflow for the discovery and preclinical development of a selective COX-2 inhibitor.

Conclusion

This compound represents a promising selective COX-2 inhibitor with demonstrated potency in preclinical models. Its development highlights a common challenge in drug discovery: optimizing pharmacokinetic properties, such as half-life, to achieve a desirable clinical profile. While specific clinical data for this compound remains limited, the extensive research on other coxibs provides a valuable framework for understanding its potential therapeutic role and safety considerations. As this compound progresses through clinical development, further data will be essential to fully characterize its efficacy, safety, and place in the management of pain and inflammation. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the core scientific principles and methodologies relevant to the study of this compound and other selective COX-2 inhibitors.

A Comprehensive Preclinical Pharmacological Profile of Ocarocoxib and the Archetype of a Selective COX-2 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preclinical pharmacological profile of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Given that publicly available data on this compound is specific yet limited, this document establishes its known characteristics and builds a comprehensive profile by referencing established methodologies and data from other well-characterized selective COX-2 inhibitors. This approach provides a thorough framework for understanding the preclinical evaluation of this class of drugs.

Mechanism of Action: Selective COX-2 Inhibition

This compound is a potent cyclooxygenase-2 (COX-2) inhibitor with a reported IC50 of 1.4 μM.[1] Like other drugs in its class (coxibs), its mechanism of action is the selective inhibition of the COX-2 enzyme isoform.[2][3]

Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][5] Two primary isoforms exist:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][6]

-

COX-2: An inducible enzyme, typically found at low levels in tissues but is significantly upregulated by pro-inflammatory stimuli.[3][4] It is the primary source of prostaglandins at sites of inflammation.[7]

By selectively inhibiting COX-2, compounds like this compound can reduce the synthesis of inflammatory prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[6] This selectivity is hypothesized to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2.[5][8]

In Vitro Potency and Selectivity

A critical step in preclinical profiling is to quantify the inhibitor's potency against both COX isoforms to establish its selectivity. This is typically performed using purified enzymes and cell-based assays, such as the human whole blood assay.

Table 1: Comparative In Vitro COX Inhibition Profile of Selective COX-2 Inhibitors

| Compound | Assay Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| This compound | Not Specified | Not Reported | 1.4 | Not Reported | [1] |

| Etoricoxib | Human Whole Blood | 116 | 1.1 | 106 | [9] |

| Celecoxib | Human Dermal Fibroblasts / Lymphoma Cells | 2.8 | 0.091 | 30.8 | [10] |

| Lumiracoxib | Human Whole Blood | 67 | 0.13 | 515 | [11] |

| Valdecoxib | Human Whole Blood | 21.9 | 0.24 | 91.3 | [12] |

| Robenacoxib | Feline Blood (ex vivo) | - | - | 171 |[13] |

Note: Assay conditions and cell types can significantly influence IC50 values, so direct comparisons should be made with caution.

The human whole blood assay is a physiologically relevant method to assess COX-1 and COX-2 inhibition.[9]

-

Objective: To determine the concentration of a test compound required to inhibit prostaglandin production by 50% (IC50) for both COX isoforms in a whole blood matrix.

-

COX-1 Activity (Thromboxane B2 Synthesis):

-

Heparinized human blood is aliquoted and incubated with the test compound or vehicle.

-

Blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes), which triggers platelet activation and COX-1-mediated conversion of arachidonic acid to Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TxB2).

-

Plasma is separated, and TxB2 levels are quantified via ELISA or LC-MS.

-

-

COX-2 Activity (Prostaglandin E2 Synthesis):

-

Heparinized human blood is pre-incubated with the test compound.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The blood is incubated for a prolonged period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent Prostaglandin E2 (PGE2) synthesis.

-

Plasma is harvested, and PGE2 levels are measured by ELISA or LC-MS.

-

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of TxB2 (COX-1) and PGE2 (COX-2) against the log concentration of the test compound.

Preclinical Pharmacokinetics (PK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is vital. For this compound's chemical class (substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids), a key challenge noted was the difficulty in predicting human half-life from preclinical allometric scaling, which led to the use of a microdose strategy for later-generation compounds.[14]

Table 2: Illustrative Pharmacokinetic Parameters of Coxibs in Preclinical Models

| Compound | Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Reference |

|---|---|---|---|---|---|---|

| Lumiracoxib | Rat | Oral | - | 0.5 - 1 | Not Reported | [11] |

| Robenacoxib | Cat | SC | 2 | - | 1.13 | [15] |

| Robenacoxib | Cat | Oral | 2 | - | 3.3 (MRT) | [13] |

| Firocoxib | Horse | Oral | 0.1 | - | ~48 | [16] |

| Mavacoxib | Dog | Oral | 2 | - | Very Long |[17][18] |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; MRT: Mean Residence Time; SC: Subcutaneous.

-

Objective: To determine key pharmacokinetic parameters following administration of a test compound.

-

Animals: Typically male and female Sprague-Dawley rats or CD-1 mice.

-

Administration: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

-

Sampling: Blood samples are collected from a subset of animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Bioanalysis: Plasma is separated, and the concentration of the parent drug (and potentially metabolites) is quantified using a validated LC-MS/MS method.[19][20]

-

Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.

In Vivo Efficacy Models

The anti-inflammatory, analgesic, and antipyretic properties of a COX-2 inhibitor are confirmed in established animal models.

Table 3: In Vivo Efficacy of Selective COX-2 Inhibitors in Preclinical Models

| Compound | Model | Species | Endpoint | Efficacy (ED50/ID50) | Reference |

|---|---|---|---|---|---|

| Celecoxib | Carrageenan Hyperalgesia | Rat | Pain Threshold | ED30 = 0.81 mg/kg | [10] |

| Lumiracoxib | LPS-stimulated Air Pouch | Rat | PGE2 Inhibition | ID50 = 0.24 mg/kg | [11] |

| Valdecoxib | Carrageenan Air Pouch | Rat | Leukocyte Infiltration | ED50 = 0.06 mg/kg | [12] |

| Valdecoxib | Adjuvant Arthritis | Rat | Paw Swelling | ED50 = 0.03 mg/kg | [12] |

| Etoricoxib | LPS-induced Pyresis | Squirrel Monkey | Fever Reduction | 81% at 3 mg/kg |[9] |

ED50/ED30: Dose for 50%/30% maximal effect; ID50: Dose for 50% inhibition.

This is a classic model of acute inflammation.[10][21]

-

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Animals are fasted overnight.

-

The test compound (e.g., this compound) or vehicle is administered orally at various doses.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat.

-

Paw volume is measured immediately before carrageenan injection and at several time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema for each treated group is determined relative to the vehicle control group. An ED50 value can then be calculated.

Summary and Conclusion

This compound has been identified as a potent selective COX-2 inhibitor. While specific preclinical data remains limited in the public domain, its pharmacological profile can be understood within the well-established framework for this therapeutic class. A comprehensive preclinical evaluation would involve detailed in vitro selectivity assays, multi-species pharmacokinetic analysis, and a battery of in vivo models to confirm its anti-inflammatory, analgesic, and antipyretic efficacy. Key differentiating factors, such as the pharmacokinetic challenges noted for its chemical class, would be a central focus of its development program. The protocols and comparative data presented here serve as a technical guide for the research and development of this compound and future selective COX-2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Etoricoxib - Wikipedia [en.wikipedia.org]

- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory and analgesic actions of etoricoxib (an NSAID) combined with misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

Ocarocoxib: A Technical Guide to Target Binding and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocarocoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This document provides an in-depth technical overview of this compound's interaction with its molecular target, including its binding characteristics and enzyme inhibition kinetics. Detailed experimental methodologies for assessing these parameters are provided, alongside a summary of quantitative data. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction to this compound and its Target: Cyclooxygenase-2

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 isoform over the constitutively expressed COX-1 isoform. The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are often linked to the inhibition of COX-1[1].

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes[2]. These lipid mediators are involved in a wide range of physiological and pathophysiological processes, including inflammation, pain, fever, and platelet aggregation[3]. The expression of COX-2 is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses[2]. By selectively inhibiting COX-2, this compound effectively reduces the synthesis of these pro-inflammatory mediators.

Target Binding and Mechanism of Action

This compound exerts its pharmacological effect by binding to the active site of the COX-2 enzyme, thereby preventing the substrate, arachidonic acid, from accessing the catalytic domain. This inhibition blocks the subsequent production of prostaglandins.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, are central to this pathway.

References

In Vitro Characterization of Ocarocoxib Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document details the core bioactivity, mechanism of action, and experimental protocols for assessing its efficacy and selectivity. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of this compound.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a key therapeutic strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1). This compound's primary mechanism of action is the blockage of prostaglandin production, which are key mediators of inflammation.[1]

Quantitative Bioactivity of this compound

The in vitro bioactivity of this compound is characterized by its potency in inhibiting the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying this potency.

Table 1: In Vitro Inhibition of Cyclooxygenase Enzymes by this compound

| Analyte | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | COX-2 | 1.4[1] | Data not available |

| This compound | COX-1 | Data not available | Data not available |

Table 2: Comparative In Vitro COX-2 Inhibition of Various Coxibs

| Compound | COX-2 IC50 (µM) |

| This compound | 1.4[1] |

| Celecoxib | Data not available in direct comparison |

| Rofecoxib | Data not available in direct comparison |

| Etoricoxib | Data not available in direct comparison |

Mechanism of Action: COX-2 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC50 values of this compound for both COX-1 and COX-2 enzymes.

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This includes the COX assay buffer, COX probe, heme, human recombinant COX-1 and COX-2 enzymes, and arachidonic acid substrate. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well black plate, designate wells for background, 100% initial activity (positive control), and various concentrations of this compound.

-

Reaction Mixture: To each well, add the COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add the serially diluted this compound to the designated wells. For the 100% initial activity wells, add the vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context, typically using macrophages or monocytes stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow Diagram:

Caption: Workflow for the cell-based PGE2 production assay.

Methodology:

-

Cell Culture: Seed a suitable cell line, such as RAW 264.7 murine macrophages, into 24-well plates and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 1-2 hours to allow for drug uptake.

-

Inflammatory Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells to induce COX-2 expression and PGE2 production.

-

Further Incubation: Incubate the plates for an extended period (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.

Conclusion

This compound is a potent inhibitor of the COX-2 enzyme. The in vitro characterization of its bioactivity is crucial for understanding its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for assessing the potency, selectivity, and cellular efficacy of this compound. Further studies to determine the COX-1 IC50, binding affinity (Ki), and direct comparative analyses with other coxibs would provide a more complete in vitro profile of this compound.

References

Ocarocoxib: A Technical Guide for Inflammatory Response Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has undergone early-phase clinical development. Due to the limited publicly available data on this compound, this technical guide leverages comprehensive data from analogous, well-characterized selective COX-2 inhibitors, such as Etoricoxib and Celecoxib, to provide a representative technical overview. This guide is intended to serve as a foundational resource for research and development professionals interested in the therapeutic potential of this compound and similar molecules in modulating the inflammatory response.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound is designed to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2). The anti-inflammatory, analgesic, and antipyretic effects of this compound and other "coxibs" stem from their ability to block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, the selectivity of this compound for COX-2 is intended to reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1, which plays a protective role in the gastric mucosa.[3][4]

The Arachidonic Acid Cascade and the Role of COX-2

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, including PGE2.[4] PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and sensitization of nociceptors. By selectively inhibiting COX-2, this compound is expected to effectively suppress the production of these pro-inflammatory prostaglandins at the site of inflammation.[5]

Preclinical Efficacy and Selectivity

The preclinical evaluation of a selective COX-2 inhibitor like this compound typically involves a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy in models of inflammation and pain.

In Vitro COX-1/COX-2 Inhibition

A key in vitro assay for characterizing COX inhibitors is the human whole blood assay. This assay measures the inhibition of COX-1 (via thromboxane B2 production) and COX-2 (via lipopolysaccharide-induced prostaglandin E2 synthesis).[2] The ratio of the IC50 values for COX-1 to COX-2 provides a measure of the compound's selectivity for COX-2.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| Etoricoxib | 1.1 ± 0.1 | 116 ± 8 | 106 |

| Celecoxib | 0.05 | 0.25 | 7.6 |

| Rofecoxib | Not specified | Not specified | 35 |

| Valdecoxib | Not specified | Not specified | 30 |

Table 1: Representative In Vitro COX Inhibition Data from Human Whole Blood Assays. Data for Etoricoxib and Celecoxib are presented as examples.[2]

In Vivo Models of Inflammation and Pain

The anti-inflammatory and analgesic properties of selective COX-2 inhibitors are typically evaluated in various animal models.

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.[6]

-

LPS-Induced Pyresis: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce fever (pyrexia) in animal models. The antipyretic effect of a compound is measured by its ability to reduce the LPS-induced increase in body temperature.[7][8]

| Model | Compound | ID50 (mg/kg) |

| Carrageenan-Induced Paw Edema (Rat) | Etoricoxib | 0.64 |

| LPS-Induced Pyresis (Rat) | Etoricoxib | 0.88 |

| Adjuvant-Induced Arthritis (Rat) | Etoricoxib | 0.6 |

Table 2: Representative In Vivo Efficacy Data for Etoricoxib in Rat Models of Inflammation and Pain.[2][9]

Clinical Efficacy in Inflammatory Conditions

Clinical trials for selective COX-2 inhibitors like this compound typically focus on their efficacy in treating the signs and symptoms of chronic inflammatory conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA).

Osteoarthritis

Clinical studies in osteoarthritis often assess improvements in pain, physical function, and patient global assessment of disease status.

| Study | Treatment Groups | Duration | Key Efficacy Outcomes |

| Celecoxib vs. Placebo (Meta-analysis) | Celecoxib 200 mg/day vs. Placebo | ~10-13 weeks | Significantly improved OA total score (MD = -4.41), pain subscale score (MD = -0.86), and function subscale score (MD = -2.90) compared to placebo.[10][11] |

| Celecoxib vs. Placebo (Cochrane Review) | Celecoxib 200 mg/day vs. Placebo | Not specified | Slight reduction in pain (3% absolute improvement) and slight improvement in physical function (4% absolute improvement) compared to placebo.[12] |

Table 3: Representative Clinical Efficacy Data for Celecoxib in Osteoarthritis.

Rheumatoid Arthritis

In rheumatoid arthritis, a key efficacy measure is the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.[13]

| Study | Treatment Groups | Duration | ACR20 Response Rate |

| Etoricoxib vs. Placebo and Naproxen | Etoricoxib 90 mg/day vs. Placebo vs. Naproxen 500 mg twice daily | 12 weeks | Etoricoxib: 59%, Placebo: 41%, Naproxen: 58%[14][15] |

| Etoricoxib vs. Placebo and Naproxen (US sites) | Etoricoxib 90 mg/day vs. Placebo vs. Naproxen 500 mg twice daily | 12 weeks | Etoricoxib: 53%, Placebo: 21%, Naproxen: 39%[13][16] |

Table 4: Representative Clinical Efficacy Data for Etoricoxib in Rheumatoid Arthritis.

Experimental Protocols

The following are representative protocols for key preclinical assays used to evaluate selective COX-2 inhibitors.

Human Whole Blood Assay for COX-2 Inhibition

-

Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.

-

Incubation with Test Compound: Aliquot whole blood into tubes containing various concentrations of this compound or a vehicle control. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[17][18]

-

LPS Stimulation: Add lipopolysaccharide (LPS) to each tube to induce COX-2 expression and activity.

-

Incubation: Incubate the samples for an extended period (e.g., 24 hours) at 37°C to allow for PGE2 production.[19]

-

Sample Processing: Centrifuge the blood samples to separate the plasma.

-

PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a validated immunoassay (e.g., ELISA).

-

Data Analysis: Calculate the percent inhibition of PGE2 synthesis for each this compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the laboratory environment.

-

Drug Administration: Administer this compound or a vehicle control orally or via intraperitoneal injection at a predetermined time before carrageenan injection.[20]

-

Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer.[20]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[1][6]

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal. Determine the percentage inhibition of edema by this compound compared to the vehicle control group.

LPS-Induced Pyresis in Rats

-

Animal Preparation: Implant a temperature probe into the abdominal cavity or rectum of rats and allow them to recover.

-

Baseline Temperature: Record the baseline body temperature of the rats.

-

Drug Administration: Administer this compound or a vehicle control.

-

LPS Injection: Inject LPS intraperitoneally to induce a febrile response.[8][21]

-

Temperature Monitoring: Monitor the body temperature of the rats at regular intervals for several hours.

-

Data Analysis: Calculate the change in body temperature from baseline for each group. Determine the ability of this compound to reduce the febrile response compared to the control group.

Conclusion

This compound, as a selective COX-2 inhibitor, holds promise for the treatment of inflammatory conditions by specifically targeting the enzymatic pathway responsible for the production of pro-inflammatory prostaglandins. The technical information and experimental protocols outlined in this guide, based on extensive research on analogous compounds, provide a robust framework for the continued investigation and development of this compound and other novel selective COX-2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic profile of this compound.

References

- 1. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. inotiv.com [inotiv.com]

- 7. rootspress.org [rootspress.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Celecoxib for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A multinational randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis [ISRCTN25142273] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. catalog.data.gov [catalog.data.gov]

- 16. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dialnet.unirioja.es [dialnet.unirioja.es]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Ocarocoxib in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. As with other coxibs, its mechanism of action is centered on the modulation of the arachidonic acid cascade, specifically by inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in rodent models, covering efficacy, pharmacokinetics, and safety aspects. The methodologies outlined are based on established protocols for similar selective COX-2 inhibitors.

Signaling Pathway of this compound

The primary target of this compound is the COX-2 enzyme. The binding of this compound to COX-2 inhibits its catalytic activity, leading to a reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2). This, in turn, alleviates inflammatory responses and pain.

Caption: this compound's Mechanism of Action.

Experimental Workflow for In Vivo Rodent Studies

A typical workflow for the in vivo evaluation of a novel COX-2 inhibitor like this compound involves a tiered approach, starting with safety and pharmacokinetic profiling, followed by efficacy testing in relevant disease models.

Caption: In Vivo Experimental Workflow.

Data Presentation

Table 1: Pharmacokinetic Parameters of Celecoxib in Rats

| Parameter | Value (Mean ± SD) | Route | Dose (mg/kg) | Reference |

| T1/2 (h) | 2.8 ± 0.7 | Oral | 5 | [1] |

| Vd (L/kg) | 2.3 ± 0.6 | Oral | 5 | [1] |

| Oral Bioavailability | 0.59 | Oral | 5 | [1] |

| Excretion (Urine) | 9.6% (male), 10.6% (female) | IV (radiolabeled) | Not specified | [2] |

| Excretion (Feces) | 91.7% (male), 91.3% (female) | IV (radiolabeled) | Not specified | [2] |

Table 2: Comparative Efficacy of Robenacoxib in a Mouse Surgical Model

| Treatment Group | Dose (mg/kg) | Route | Efficacy Endpoint (Secondary Hyperalgesia) | Reference |

| Robenacoxib | 32 | SC | Protection at 24 and 48 hours | [3] |

| Carprofen | 5 | SC | Protection at 24 and 48 hours | [4] |

| Saline Control | - | SC | No protection | [3][4] |

Table 3: Toxicity Data for Rofecoxib in Rats

| Study Duration | NOEL (No Observed Effect Level) | Observed Effect | Reference |

| 27 Weeks | 2 mg/kg/day | Small intestinal ulcer at 5 mg/kg/day | [5] |

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Acute Inflammation)

This model is a widely used and validated method to assess the anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

1% Carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

-

Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Adjuvant-Induced Arthritis in Rats (for Chronic Inflammation)

This model mimics some aspects of rheumatoid arthritis in humans and is suitable for evaluating the efficacy of anti-inflammatory drugs in a chronic setting.

Materials:

-

Male Lewis or Sprague-Dawley rats (150-180 g)

-

This compound

-

Vehicle

-

Complete Freund's Adjuvant (CFA)

-

Calipers

Procedure:

-

On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

-

From day 14 to day 28 (or as determined by the study design), administer this compound or vehicle daily.

-

Monitor the paw volume of both hind paws using calipers every 2-3 days.

-

Assess the arthritis index based on a scoring system for erythema, swelling, and joint deformity.

-

At the end of the study, collect blood for biomarker analysis (e.g., cytokines) and tissues for histopathological examination.

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the basic pharmacokinetic profile of this compound.

Materials:

-

Male Sprague-Dawley rats with jugular vein cannulation (250-300 g)

-

This compound

-

Vehicle

-

Analytical standards for this compound and its potential metabolites

-

LC-MS/MS or HPLC system

Procedure:

-

Fast the rats overnight.

-

Administer a single dose of this compound intravenously (i.v.) or orally (p.o.).

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[1]

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS or HPLC method.[1]

-

Calculate pharmacokinetic parameters such as half-life (T1/2), volume of distribution (Vd), clearance (CL), and bioavailability (F) using appropriate software.

Protocol 4: Acute Toxicity Study in Mice

This study is designed to determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound.

Materials:

-